tert-Butyl 4-(4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a compound with significant interest in the field of organic chemistry and pharmaceuticals. This compound is characterized by its unique structural features, including a piperidine ring, a brominated pyrazole moiety, and a trifluoromethyl group, which contribute to its chemical reactivity and potential applications.
This compound falls under the category of heterocyclic compounds due to the presence of both piperidine and pyrazole rings. It is also classified as an organofluorine compound due to the presence of a trifluoromethyl group, which is known for enhancing biological activity and lipophilicity.
The synthesis of tert-butyl 4-(4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes:
The synthesis often requires careful control of reaction conditions such as temperature, pressure, and reaction time to optimize yield and purity. Techniques such as chromatography may be employed for purification.
The molecular formula of tert-butyl 4-(4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is . The structure features:
Key structural data includes:
tert-Butyl 4-(4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions:
The reactivity profile is influenced by the electron-withdrawing trifluoromethyl group, which enhances electrophilicity at adjacent positions.
The mechanism of action for this compound in biological contexts involves its interaction with specific biological targets, potentially influencing pathways related to cell signaling or metabolic processes. The trifluoromethyl group may enhance binding affinity due to increased lipophilicity and steric effects.
Research indicates that compounds with similar structures often exhibit activity against certain types of cancer cells or bacterial strains, although specific data on this compound's biological activity would require empirical studies.
While specific physical properties such as boiling point or solubility are not extensively documented, compounds with similar structures typically exhibit moderate solubility in organic solvents and low solubility in water.
Chemical properties include:
Relevant data should be derived from empirical studies for accurate characterization .
tert-Butyl 4-(4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate has potential applications in:
Further research is necessary to fully explore these applications and validate its efficacy in practical scenarios.
The synthesis of tert-butyl 4-(4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate relies on Vilsmeier-Haack formylation as a pivotal step for regioselective functionalization. This electrophilic formylation targets the 4-position of 3-(trifluoromethyl)-1H-pyrazole, exploiting the electron-donating nature of the trifluoromethyl group at C3. The resulting 4-formyl intermediate undergoes bromination via in situ oxidation with reagents like bromine in acetic acid or phosphorus oxybromide (POBr₃), yielding the 4-bromo-3-(trifluoromethyl)pyrazole scaffold [3] [6]. Subsequent N-alkylation with tert-butyl 4-(mesyloxy)piperidine-1-carboxylate under Mitsunobu conditions or nucleophilic substitution completes the assembly. Key optimization parameters include:
Table 1: Optimization of Vilsmeier-Bromination Sequence
Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield |
---|---|---|---|
Formylation Temperature | 0-25°C | 40-50°C | ↑ 25% (stability) |
Brominating Agent | NBS | POBr₃ | ↑ 32% (regioselectivity) |
Solvent System | DCM | DMF/AcOH (4:1) | ↑ 18% (solubility) |
Reaction Atmosphere | Air | N₂ | ↑ 15% (byproduct suppression) |
This route achieves 65–78% overall yield for the pyrazole core but requires stringent control of stoichiometry to avoid polybromination [6].
The −CF₃ group exerts a dual electronic influence: its strong −I effect deactivates the pyrazole ring toward electrophilic attack, while its +R effect (via hyperconjugation) selectively activates the C4 position. Bromination thus occurs exclusively at C4, bypassing C5 due to steric hindrance from the bulky −CF₃. The installed bromine atom subsequently enables cross-coupling (e.g., Suzuki, Sonogashira) for structural diversification [3] [6]. Computational studies indicate:
Table 2: Directing Effects of Substituents in Pyrazole Electrophilic Substitution
Substituent | Position | σₚ (Polar Constant) | Relative Rate (k_rel) | Preferred E⁺ Site |
---|---|---|---|---|
−CF₃ | C3 | 0.54 | 0.12 | C4 |
−Br | C4 | 0.23 | 0.08 | C5 (post-substitution) |
−COCH₃ | C3 | 0.50 | 0.05 | C5 |
The tert-butoxycarbonyl (Boc) group in this compound serves dual roles: preventing N-alkylation of the piperidine during pyrazole coupling and enabling deprotection under mild acidic conditions (e.g., TFA/DCM) without affecting the bromo or trifluoromethyl groups. Comparative studies show:
Optimization involves in situ protection during pyrazole-piperidine coupling, using Boc₂O and DMAP in THF at 60°C, yielding >95% protected intermediate. Alternative groups (Fmoc, Teoc) reduce yields by 15–30% due to steric clashes [1].
Scale-up of the N-alkylation step (pyrazole + piperidine) faces three key bottlenecks:
Table 3: Scalability Metrics for Key Synthetic Steps
Step | Lab Scale (5g) | Pilot Scale (500g) | Mitigation Strategy |
---|---|---|---|
Vilsmeier Formylation | 82% yield | 68% yield | Solvent swap to recyclable MeCN |
N-Alkylation | 88% yield, N1:N2=15:1 | 75% yield, N1:N2=8:1 | PTC + slow addition |
Final Crystallization | 95% purity | 88% purity | Anti-solvent gradient (hexane:EtOAc) |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: